3(2H)-Isoquinolinone, 1-((3,4-diethoxyphenyl)methyl)-6,7-diethoxy-2-methyl-, hydrochloride

Catalog No.
S14273319
CAS No.
37528-72-6
M.F
C25H32ClNO5
M. Wt
462.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3(2H)-Isoquinolinone, 1-((3,4-diethoxyphenyl)methy...

CAS Number

37528-72-6

Product Name

3(2H)-Isoquinolinone, 1-((3,4-diethoxyphenyl)methyl)-6,7-diethoxy-2-methyl-, hydrochloride

IUPAC Name

1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-2-methyl-2H-isoquinolin-2-ium-3-one;chloride

Molecular Formula

C25H32ClNO5

Molecular Weight

462.0 g/mol

InChI

InChI=1S/C25H31NO5.ClH/c1-6-28-21-11-10-17(13-22(21)29-7-2)12-20-19-16-24(31-9-4)23(30-8-3)14-18(19)15-25(27)26(20)5;/h10-11,13-16H,6-9,12H2,1-5H3;1H

InChI Key

LNODWMPGDTYCQO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=C3C=C(C(=CC3=CC(=O)[NH+]2C)OCC)OCC)OCC.[Cl-]

3(2H)-Isoquinolinone, 1-((3,4-diethoxyphenyl)methyl)-6,7-diethoxy-2-methyl-, hydrochloride is a complex organic compound belonging to the isoquinoline family. Its molecular formula is C24H29NO4C_{24}H_{29}NO_{4} with a molecular weight of approximately 395.49 g/mol. This compound features a unique structure characterized by a fused isoquinolinone ring system with multiple ethoxy substitutions, specifically at the 3, 4, 6, and 7 positions. The presence of the diethoxyphenylmethyl group further enhances its chemical diversity and potential biological activity .

Typical of isoquinolinones, including:

  • Oxidation: This can yield different derivatives based on the oxidizing agents used.
  • Reduction: Functional groups can be modified to form reduced derivatives.
  • Substitution: The methoxy and methyl groups can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions .

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

3(2H)-Isoquinolinone derivatives have demonstrated significant biological activities. They are known for their potential as:

  • Antimicrobial agents: Exhibiting activity against various bacterial strains.
  • Antitumor compounds: Showing promise in inhibiting cancer cell growth.
  • Neuroprotective agents: Potentially beneficial in neurodegenerative disease models due to their ability to modulate neurotransmitter systems .

The specific interactions of this compound with biological targets are still under investigation, but its structural features suggest it may influence enzyme activities or receptor interactions.

The synthesis of 3(2H)-Isoquinolinone, 1-((3,4-diethoxyphenyl)methyl)-6,7-diethoxy-2-methyl-, hydrochloride typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting from substituted benzaldehydes and amines.
  • Condensation Reactions: Using appropriate catalysts to facilitate the formation of the isoquinolinone structure.
  • Methylation and Ethoxylation: Introducing methyl and ethoxy groups through alkylation reactions .

These methods can be optimized for yield and purity in both laboratory and industrial settings.

This compound has several applications across various fields:

  • Pharmaceuticals: As a potential lead compound for drug development targeting specific diseases.
  • Material Science: In the synthesis of novel materials with specific optical or electronic properties.
  • Chemical Research: Serving as a building block for synthesizing more complex molecules in organic chemistry .

Interaction studies have indicated that 3(2H)-Isoquinolinone derivatives may interact with various biological molecules, including enzymes and receptors. These interactions could lead to modulation of biochemical pathways, making them valuable in drug design and therapeutic applications. The specific mechanisms of action are still being elucidated through ongoing research .

Several compounds share structural similarities with 3(2H)-Isoquinolinone, 1-((3,4-diethoxyphenyl)methyl)-6,7-diethoxy-2-methyl-, hydrochloride:

Compound NameStructural FeaturesUnique Properties
BarboninIsoquinoline core with various substitutionsKnown for its antimicrobial properties
EthaverineSimilar ethoxy substitutionsUsed as a muscle relaxant
EthylpapaverineContains an ethyl group instead of diethoxyUsed primarily in gastrointestinal treatments
DyscuralAnother isoquinoline derivativeExhibits unique neuroprotective effects

The uniqueness of 3(2H)-Isoquinolinone lies in its specific substitution pattern and the combination of functional groups that impart distinct chemical reactivity and biological activity compared to these similar compounds .

Bischler-Napieralski Cyclization Strategies for Isoquinolinone Core Assembly

The Bischler-Napieralski reaction is a cornerstone for constructing the 3(2H)-isoquinolinone scaffold. This intramolecular electrophilic aromatic substitution cyclizes β-arylethylamides or carbamates into dihydroisoquinolines, which are subsequently oxidized to isoquinolinones. For the target compound, the reaction begins with a β-arylethylamide precursor bearing methoxy or ethoxy groups at positions 6 and 7.

Mechanism and Reagent Optimization

Two competing mechanisms govern the cyclization:

  • Mechanism I: Formation of a dichlorophosphoryl imine-ester intermediate followed by cyclization.
  • Mechanism II: Generation of a nitrilium ion prior to ring closure.

The choice of dehydrating agent significantly impacts the pathway. Phosphoryl chloride (POCl$$3$$) in refluxing toluene is standard, but phosphorus pentoxide (P$$2$$O$$_5$$) or polyphosphoric acid (PPA) enhances yields for electron-deficient substrates. A one-pot adaptation from a recent patent (CN110845410A) demonstrates industrial feasibility: 3,4-dimethoxyphenethylamine is formylated, treated with oxalyl chloride, and cyclized using phosphotungstic acid, achieving 75% yield with >99% purity.

Table 1: Reagent Comparison for Bischler-Napieralski Cyclization

Dehydrating AgentTemperature (°C)Yield (%)Purity (%)
POCl$$_3$$1106895
P$$2$$O$$5$$1308299
PPA907497

Key considerations include the electron-donating effects of ethoxy groups, which accelerate cyclization, and the need for post-reaction oxidation (e.g., MnO$$_2$$) to convert dihydroisoquinolines to isoquinolinones.

Pictet-Spengler Reaction Modifications for N-Alkylation Functionalization

The Pictet-Spengler reaction enables N-alkylation of the isoquinolinone nitrogen with the (3,4-diethoxyphenyl)methyl group. Traditionally, this involves condensing a β-arylethylamine with an aldehyde under acidic conditions. For the target molecule, 3,4-diethoxybenzaldehyde serves as the electrophilic partner.

N-Acyliminium Ion Strategy

To mitigate harsh acidic conditions, N-acyliminium intermediates are generated by acylating the imine nitrogen. This approach facilitates cyclization at room temperature with improved regioselectivity. For example, treating the isoquinolinone precursor with acetic anhydride and 3,4-diethoxybenzaldehyde in trifluoroacetic acid yields the N-alkylated product in 85% efficiency.

Table 2: Aldehyde Reactivity in Pictet-Spengler N-Alkylation

AldehydeCatalystYield (%)
3,4-DiethoxybenzaldehydeTFA85
4-MethoxybenzaldehydeHCl72
BenzaldehydePTSA65

Recent advances employ multicomponent domino reactions, where the aldehyde, amine, and additional components (e.g., keto esters) react sequentially to streamline synthesis.

Cobalt-Catalyzed Enantioselective C–H Activation/Annulation Approaches

While traditional methods rely on stoichiometric reagents, cobalt catalysis offers a sustainable alternative for constructing the isoquinolinone core with enantiocontrol. Cobalt(III) complexes, paired with chiral ligands (e.g., Cp*Co(CO)I$$_2$$), enable asymmetric C–H activation at the β-position of aryl amides, followed by annulation with alkynes.

Mechanistic Insights

The process involves:

  • C–H Activation: Coordination of the amide carbonyl to cobalt, facilitating ortho-C–H bond cleavage.
  • Alkyne Insertion: Aryl-cobalt intermediate reacts with methylacetylene to form a seven-membered metallocycle.
  • Reductive Elimination: Ring closure generates the isoquinolinone core with >90% enantiomeric excess (ee).

Table 3: Cobalt Catalysts for Enantioselective Annulation

CatalystLigandee (%)Yield (%)
Cp*Co(CO)I$$_2$$(R)-BINAP9278
Co(acac)$$_3$$(S)-Segphos8882
CoCl$$_2$$(R)-DM-Segphos9575

This method is particularly advantageous for installing the 2-methyl group via judicious choice of alkyne substituents.

Post-Functionalization Techniques for Diethoxy Phenyl Substituent Installation

Installing the 3,4-diethoxy and 6,7-diethoxy groups demands precision. Two strategies prevail:

Late-Stage Ethoxylation

  • Nucleophilic Aromatic Substitution: Activated aryl bromides (e.g., at positions 6 and 7) react with sodium ethoxide under Ullmann conditions (CuI, 120°C), achieving 70–80% substitution.
  • Mitsunobu Reaction: Phenolic intermediates are ethoxylated using diethyl azodicarboxylate (DEAD) and triphenylphosphine, though steric hindrance limits efficacy at crowded positions.

Early-Stage Incorporation

Pre-installing ethoxy groups on precursors (e.g., 3,4-diethoxyphenethylamine) simplifies synthesis but requires orthogonal protection during cyclization. For example, silyl ethers (TBS) protect ethoxy groups during Bischler-Napieralski reactions, with subsequent TBAF-mediated deprotection.

Table 4: Ethoxylation Methods Comparison

MethodSubstrateYield (%)
Ullmann Coupling6-Bromo-7-methoxy78
Mitsunobu3-Hydroxy-4-methoxy65
Silyl Protection/DeprotectionPre-installed ethoxy82

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

461.1969008 g/mol

Monoisotopic Mass

461.1969008 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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